Chiral Purity Defines Biological Relevance: (S)-Enantiomer vs. (R)-Enantiomer and Racemate
The (S)-enantiomer of 3,3-difluoropiperidin-4-ol possesses a defined stereocenter, which is critical for achieving predictable and reproducible biological activity . Procurement of the racemic mixture introduces a 50% impurity of the (R)-enantiomer, which can have different or even antagonistic effects on biological targets. The specific (S)-configuration is unambiguously defined by its InChI Key (JUQGDOXIAAIQGK-BYPYZUCNSA-N), in contrast to the (R)-enantiomer (JUQGDOXIAAIQGK-SCSAIBSYSA-N) and the racemate (JUQGDOXIAAIQGK-UHFFFAOYSA-N) [REFS-2, REFS-3]. Using the (S)-enantiomer is not a matter of higher purity but of a fundamentally different molecular entity, essential for projects requiring stereospecific structure-activity relationships (SAR).
| Evidence Dimension | Chiral Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer, InChI Key: JUQGDOXIAAIQGK-BYPYZUCNSA-N |
| Comparator Or Baseline | Racemic mixture (3,3-Difluoropiperidin-4-ol), InChI Key: JUQGDOXIAAIQGK-UHFFFAOYSA-N; (R)-enantiomer, InChI Key: JUQGDOXIAAIQGK-SCSAIBSYSA-N |
| Quantified Difference | Unique stereochemical entity vs. 50:50 mixture of enantiomers or opposite stereoisomer |
| Conditions | Structural and identity analysis (InChI Key, IUPAC name) |
Why This Matters
Procurement of the specific (S)-enantiomer ensures consistent, interpretable biological results by eliminating a major source of variability (the opposite enantiomer).
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55299601, 3,3-Difluoropiperidin-4-OL. Retrieved April 16, 2026. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Substance Record for (S)-3,3-difluoropiperidin-4-ol. Retrieved April 16, 2026. View Source
